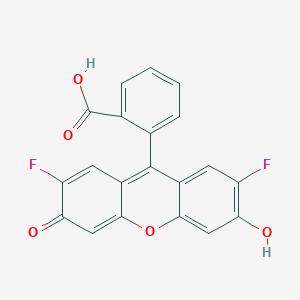![molecular formula C10H10ClNO2 B044533 N-[2-(Chloroacetyl)phenyl]-N-methylformamide CAS No. 124958-63-0](/img/structure/B44533.png)
N-[2-(Chloroacetyl)phenyl]-N-methylformamide
Vue d'ensemble
Description
N-[2-(Chloroacetyl)phenyl]-N-methylformamide, also known as CMF, is a chemical compound that has been widely used in scientific research. It is a derivative of N-methylformamide, which is a common solvent used in organic chemistry. CMF has been shown to have various biological effects, including anti-tumor and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(Chloroacetyl)phenyl]-N-methylformamide can induce apoptosis in cancer cells and reduce inflammation.
Effets Biochimiques Et Physiologiques
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to have various biochemical and physiological effects. It inhibits the activity of HDACs, which can lead to changes in gene expression. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to induce apoptosis in cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-tumor and anti-inflammatory properties. However, there are also some limitations to using N-[2-(Chloroacetyl)phenyl]-N-methylformamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for N-[2-(Chloroacetyl)phenyl]-N-methylformamide research. One area of interest is the development of N-[2-(Chloroacetyl)phenyl]-N-methylformamide analogs that have improved anti-tumor and anti-inflammatory properties. Another area of interest is the study of N-[2-(Chloroacetyl)phenyl]-N-methylformamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide and its potential side effects.
Applications De Recherche Scientifique
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. N-[2-(Chloroacetyl)phenyl]-N-methylformamide works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
In addition to its anti-tumor properties, N-[2-(Chloroacetyl)phenyl]-N-methylformamide has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Propriétés
Numéro CAS |
124958-63-0 |
|---|---|
Nom du produit |
N-[2-(Chloroacetyl)phenyl]-N-methylformamide |
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
N-[2-(2-chloroacetyl)phenyl]-N-methylformamide |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-5-3-2-4-8(9)10(14)6-11/h2-5,7H,6H2,1H3 |
Clé InChI |
MFLBMFWZKYKKSF-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=CC=CC=C1C(=O)CCl |
SMILES canonique |
CN(C=O)C1=CC=CC=C1C(=O)CCl |
Synonymes |
Formamide, N-[2-(chloroacetyl)phenyl]-N-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


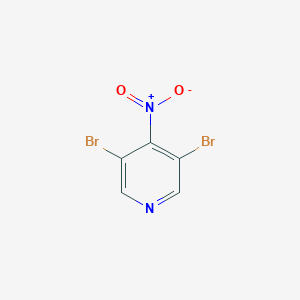
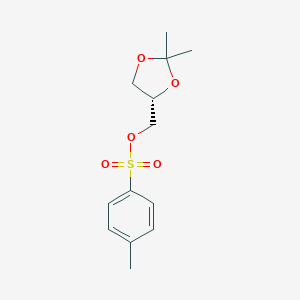
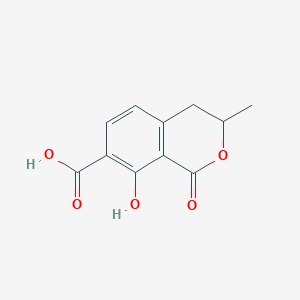

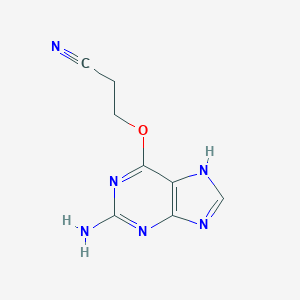

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
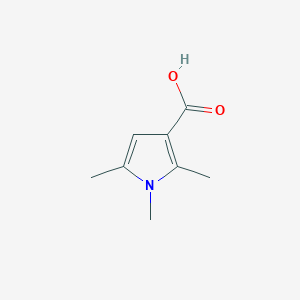
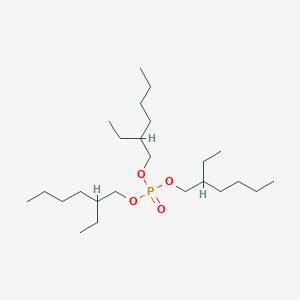
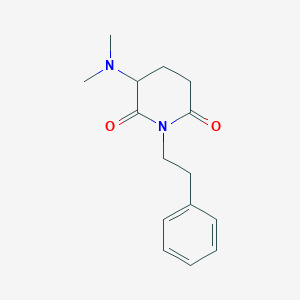
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
